

molecular weight and formula of ent-Florfenicol-d3

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Compound of Interest

Compound Name: *ent-Florfenicol-d3*

Cat. No.: *B15565005*

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An In-depth Technical Guide to ent-Florfenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ent-Florfenicol-d3**, a deuterated enantiomer of the broad-spectrum antibiotic Florfenicol. As a stable isotope-labeled compound, **ent-Florfenicol-d3** is a critical tool for researchers in drug development and veterinary medicine, primarily serving as an internal standard for the accurate quantification of Florfenicol and its metabolites in complex biological matrices.^{[1][2]}

Core Data and Physicochemical Properties

The fundamental properties of **ent-Florfenicol-d3** are crucial for its application as an analytical standard. These properties are summarized in the table below.

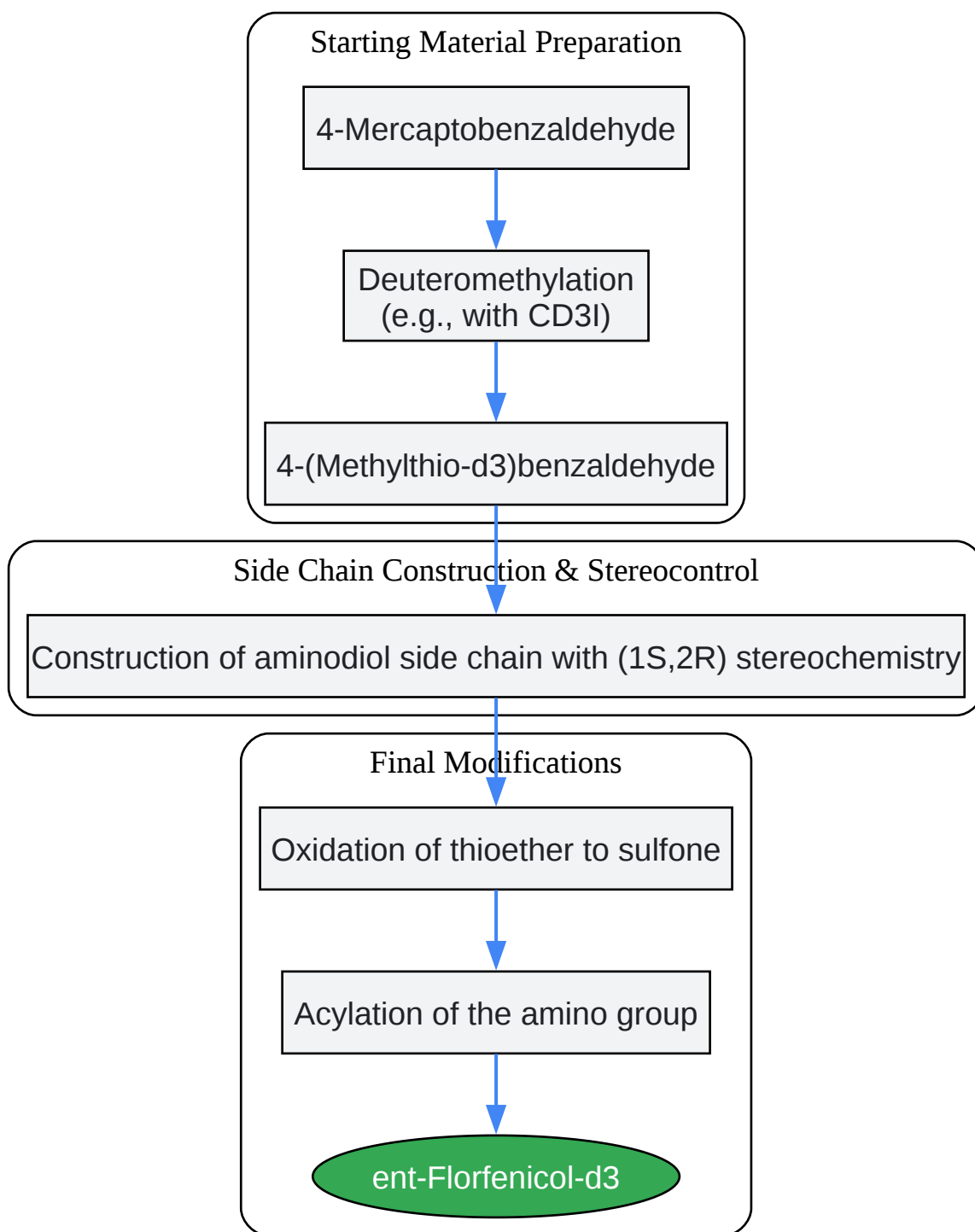
Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ D ₃ Cl ₂ FNO ₄ S	[1][3][4][5]
Molecular Weight	361.23 g/mol	[1][3][4][5]
CAS Number	1217619-10-7	[4][5]
Appearance	White to off-white solid/crystalline powder	[1][3]
Stereochemistry	(1S,2R)	[1]
Solubility	Soluble in methanol, acetonitrile, and other organic solvents.	[1][3]

ent-Florfenicol is the enantiomer of the biologically active D-threo isomer of Florfenicol, which has the (1R,2S) configuration.[1]

Synthesis of ent-Florfenicol-d3: A Plausible Experimental Workflow

While specific, detailed experimental protocols for the synthesis of **ent-Florfenicol-d3** are not widely published, a plausible synthetic route can be inferred from established methods for Florfenicol synthesis and isotopic labeling.[1][3] The key challenges in the synthesis are the introduction of the deuterium atoms and maintaining the desired (1S,2R) stereochemistry.[1]

A potential high-level workflow for the synthesis of **ent-Florfenicol-d3** is outlined below.

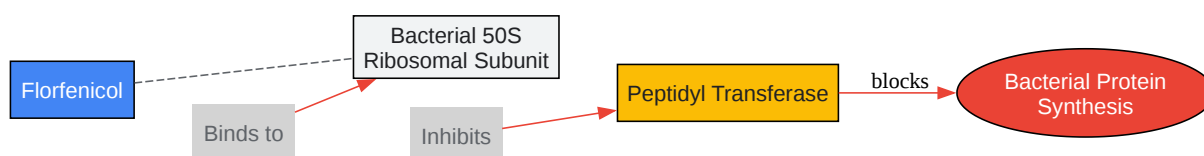


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Caption: Plausible synthetic workflow for **ent-Florfenicol-d₃**.

Mechanism of Action of the Parent Compound: Florfenicol

ent-Florfenicol-d3 is the enantiomer of the active form and is expected to have negligible antibacterial activity.[3] The parent compound, Florfenicol, is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria.[1][4] Its mechanism of action involves binding to the 50S ribosomal subunit, which in turn inhibits the peptidyl transferase enzyme, preventing the formation of peptide bonds and halting protein elongation.[1][3][4]



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Caption: Mechanism of action of Florfenicol.

Experimental Protocols

The primary application of **ent-Florfenicol-d3** is as an internal standard in analytical methods for the quantification of Florfenicol and its major metabolite, Florfenicol amine.[1]

Protocol 1: Quantification of Florfenicol and Florfenicol Amine in Bovine Serum and Seminal Plasma using UHPLC-MS/MS

This protocol is adapted from a validated method and is directly applicable for **ent-Florfenicol-d3**. [1]

1. Preparation of Standard Solutions[4][6]

- Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Florfenicol and Florfenicol amine into separate 10 mL volumetric flasks, bringing each to volume with methanol.

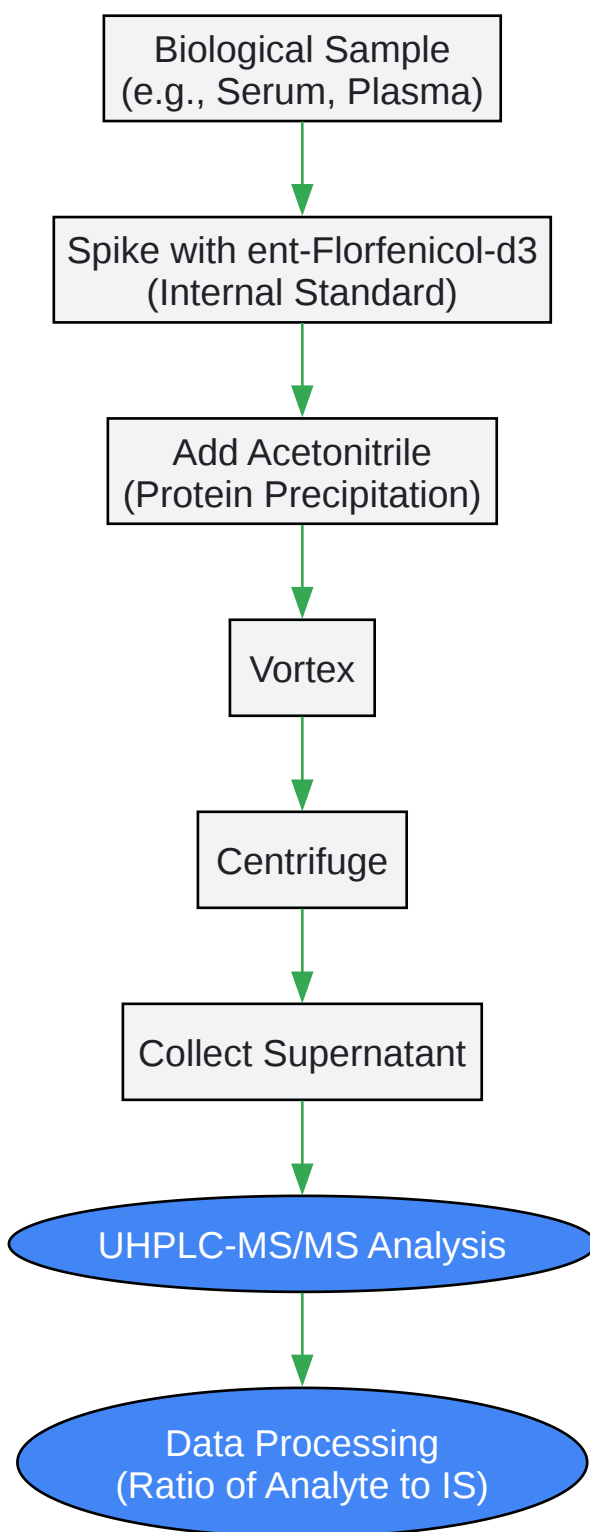
- Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of **ent-Florfenicol-d3** by dissolving 1 mg in a 10 mL volumetric flask with methanol.
- Working Solutions: Prepare working solutions for calibration curves and quality control (QC) samples by serial dilution of the stock solutions in acetonitrile. A typical internal standard working solution concentration is 2 µg/mL. Protect all solutions from light.

2. Sample Preparation (Protein Precipitation)[\[1\]](#)[\[6\]](#)

- To 100 µL of serum or seminal plasma in a microcentrifuge tube, add 20 µL of the **ent-Florfenicol-d3** internal standard working solution.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant for UHPLC-MS/MS analysis.

3. Chromatographic Conditions

- Column: A C18 reversed-phase column is typically used.[\[7\]](#)
- Mobile Phase: Gradient elution with water and acetonitrile, often with a modifier like formic acid to improve ionization.[\[7\]](#)
- Detection: Tandem Mass Spectrometry (MS/MS) with monitoring of specific precursor-to-product ion transitions for Florfenicol, Florfenicol amine, and **ent-Florfenicol-d3**.[\[1\]](#)



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Caption: Analytical workflow for Florfenicol quantification.

Protocol 2: Chiral Separation of Florfenicol Enantiomers by HPLC

This protocol is based on a validated method for the enantiomeric separation of Florfenicol and can be used to assess the enantiomeric purity of Florfenicol samples using **ent-Florfenicol-d3**.
[3]

1. Chromatographic Conditions[3]

- Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 μ m
- Mobile Phase: n-Hexane:Ethanol:Methanol (80:10:10, v/v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 225 nm
- Column Temperature: Ambient

2. Sample Preparation[3]

- Prepare a stock solution of the Florfenicol sample in the mobile phase.
- Dilute the stock solution to a suitable concentration for analysis.
- For use as an internal standard, a stock solution of **ent-Florfenicol-d3** of known concentration is prepared and added to the sample before analysis.

3. Analysis[3]

- Inject the prepared sample into the HPLC system.
- Record the chromatogram. The retention times for the two enantiomers will differ, allowing for their separation and quantification.

Conclusion

ent-Florfenicol-d3 is an indispensable tool for researchers and scientists in the fields of drug development, veterinary medicine, and food safety.[4] Its well-defined chemical properties make it an ideal internal standard for the accurate and precise quantification of Florfenicol and its metabolites.[1] The experimental protocols and workflows detailed in this guide provide a robust framework for the application of **ent-Florfenicol-d3** in ensuring reliable data for pharmacokinetic studies, residue analysis, and other critical research.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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